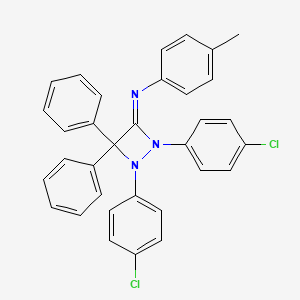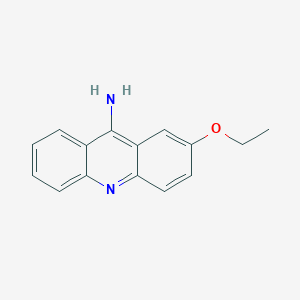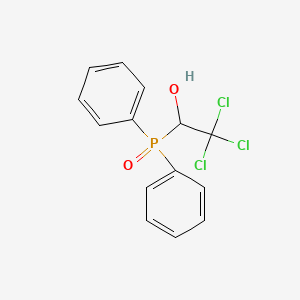
2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol is an organophosphorus compound characterized by the presence of a trichloromethyl group and a diphenylphosphoryl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol can be achieved through several methods. One common approach involves the addition of trichloromethyl anion to carbonyl compounds such as aldehydes or ketones. This method typically requires the use of toxic trichloromethyl anion sources like chloroform and trichloroacetic acid . Another method involves the addition of moisture-sensitive organometallic reagents, such as organomagnesium compounds, to dehydrated chloral .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions. For example, the palladium-catalyzed addition of arylboron compounds to chloral hydrate has been shown to be an effective method . This approach offers the advantage of being conducted in the presence of water, making it more environmentally friendly compared to traditional methods.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The diphenylphosphoryl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-(naphthalen-1-yl)ethan-1-ol: Similar in structure but with a naphthyl group instead of a diphenylphosphoryl group.
2,2,2-Trichloro-1-(4-fluorophenyl)ethan-1-ol: Contains a fluorophenyl group instead of a diphenylphosphoryl group.
Uniqueness
2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol is unique due to the presence of both trichloromethyl and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
2929-30-8 |
|---|---|
Fórmula molecular |
C14H12Cl3O2P |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,18H |
Clave InChI |
UQVWCJBHZNCXJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


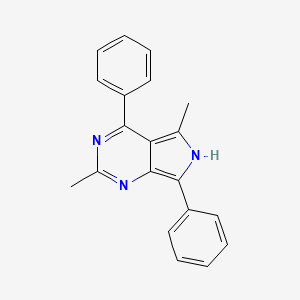
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)
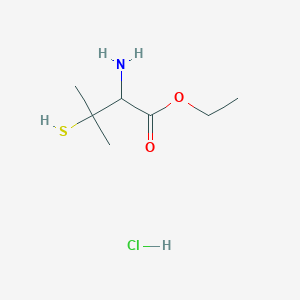
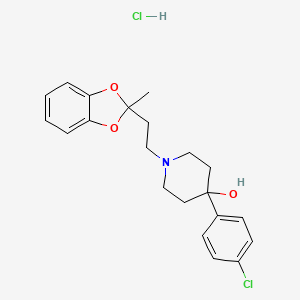

![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
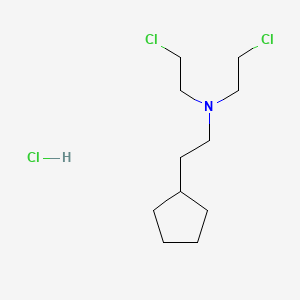

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
